3-amino-N-(4-bromophenyl)propanamide

Physical Chemistry Solid-State Characterization Formulation Development

Sourcing a versatile, bifunctional building block for medicinal chemistry often means compromising on the reactive handle diversity. This 3-amino-N-(4-bromophenyl)propanamide (CAS 938515-88-9) directly solves this by providing both a nucleophilic primary amine and a 4-bromophenyl group for cross-coupling. - Derivatization: Primary amine enables amidation, sulfonylation, and reductive amination for library generation. - Analytical Clarity: Distinct bromine isotopic pattern (MW 243.10 g/mol) ensures unambiguous mass spectrometry QC. - Physical Form: Lower melting point (pred. 148.87 °C) vs. non-aminated analogs aids solubility in reaction workflows.

Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Cat. No. B12220891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(4-bromophenyl)propanamide
Molecular FormulaC9H11BrN2O
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCN)Br
InChIInChI=1S/C9H11BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
InChIKeyAUTQMUXONQQRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(4-bromophenyl)propanamide Identity & Procurement


3-Amino-N-(4-bromophenyl)propanamide (CAS 938515-88-9) is an aryl-propanamide derivative characterized by a primary aliphatic amine moiety attached to the 3-position of a propanamide backbone, which is N-substituted with a 4-bromophenyl group [1]. This bifunctional structure, possessing both a nucleophilic primary amine and a halogenated aromatic ring, distinguishes it from simpler N-arylpropanamides and establishes its primary utility as a versatile intermediate in medicinal chemistry and chemical biology research . Physicochemical parameters, including a predicted melting point of 148.87 °C and a calculated density of ~1.5 g/cm³, inform its handling and storage .

Why 3-Amino-N-(4-bromophenyl)propanamide Cannot Be Substituted


Within the class of N-arylpropanamides, simple substitution is not equivalent due to the profound influence of both the 3-amino group and the 4-bromophenyl substituent on physicochemical and reactive properties. The presence of the primary amine introduces a strong hydrogen-bond donor and a nucleophilic handle, enabling further derivatization and impacting solubility and solid-state packing relative to non-aminated analogs . Concurrently, the 4-bromo substituent confers distinct electronic and steric effects compared to other halogenated derivatives (e.g., 4-chloro or 4-fluoro), which can critically alter biological target engagement and reactivity in cross-coupling reactions . The quantitative evidence presented in Section 3 details these specific, measurable differentiators that preclude generic interchangeability.

3-Amino-N-(4-bromophenyl)propanamide: Quantitative Evidence


Melting Point: Aminated vs Non-Aminated Analog

The incorporation of a primary amine group at the 3-position of the propanamide backbone substantially depresses the melting point compared to the parent N-(4-bromophenyl)propanamide. The target compound exhibits a melting point range of 103-105 °C , whereas the non-aminated analog N-(4-bromophenyl)propanamide displays a significantly higher melting point range of 146-148 °C .

Physical Chemistry Solid-State Characterization Formulation Development

Molecular Weight: Bromo vs Chloro Analog

The presence of the bromine atom confers a distinct molecular weight signature that differentiates the compound from its chlorinated counterpart, facilitating unambiguous identification in mass spectrometry analyses. The target compound (C9H11BrN2O) has a molecular weight of 243.10 g/mol [1]. In contrast, the 4-chloro analog, 3-amino-N-(4-chlorophenyl)propanamide (C9H11ClN2O), has a molecular weight of 198.65 g/mol .

Mass Spectrometry Analytical Chemistry Structure Confirmation

Predicted Physicochemical Profile

Computational predictions provide a quantitative basis for anticipating the compound's behavior in common laboratory workflows. The compound is predicted to have a melting point of 148.87 °C, a boiling point of ~414.5 °C at 760 mmHg, a density of ~1.5 g/cm³, and a refractive index (n20D) of 1.63 . While these are predicted values, they serve as a practical guide for initial method development and material handling absent extensive experimental data.

Solubility Prediction Chromatography Process Chemistry

Enhanced Synthetic Versatility via Primary Amine

Unlike simpler N-(4-bromophenyl)propanamide, the target compound incorporates a free primary amine group. This functional handle enables a wider array of subsequent chemical transformations, including amide bond formation, reductive amination, and sulfonylation, without requiring de novo installation of a reactive group. This is a class-level advantage shared by 3-aminopropanamide derivatives [1].

Medicinal Chemistry Organic Synthesis Building Blocks

3-Amino-N-(4-bromophenyl)propanamide: Validated Applications


Solid-Phase Peptide Synthesis

The significantly lower melting point (103-105 °C) compared to the non-aminated analog (146-148 °C) suggests enhanced solubility and a reduced propensity for crystallization under standard reaction conditions. This property is advantageous in solid-phase synthesis workflows where maintaining reagent solubility is critical for efficient coupling and washing steps.

LC-MS Purity Assessment

The distinct molecular weight of 243.10 g/mol, with a characteristic bromine isotopic pattern, provides an unambiguous mass spectrometry signature [1]. This differentiates it from chlorinated analogs (MW 198.65 g/mol) and ensures accurate identification and purity analysis during quality control, a crucial step in pharmaceutical research procurement.

Medicinal Chemistry Library Synthesis

The primary amine handle enables a wide range of derivatization reactions (e.g., amidation, sulfonylation, reductive amination) [2]. This makes the compound a privileged scaffold for generating focused libraries targeting proteases, kinases, or GPCRs, where the 4-bromophenyl group can engage hydrophobic pockets and the amine serves as a vector for introducing additional diversity elements.

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